molecular formula C14H21N5O B5461485 4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide

4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide

Cat. No.: B5461485
M. Wt: 275.35 g/mol
InChI Key: MRNLWXXTZSTYLF-UHFFFAOYSA-N
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Description

4-amino-2-morpholino-1,3-diazaspiro[55]undeca-2,4-dien-5-yl cyanide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-morpholino-1,3-diazaspiro[55]undeca-2,4-dien-5-yl cyanide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe cyanide group is often introduced via nucleophilic addition or substitution reactions using reagents like sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanide group can be reduced to primary amines.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the cyanide group can inhibit cytochrome c oxidase, affecting cellular respiration. The morpholino group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1,9-diazaspiro[5.5]undecane: Similar spirocyclic structure but lacks the morpholino and cyanide groups.

    4,5-benzene-fused 1,9-diazaspiro[5.5]undecan-2-one: Contains a benzene ring fused to the spirocyclic core, altering its chemical properties.

    1-acetylated 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane:

Uniqueness

4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide is unique due to the combination of its spirocyclic core with amino, morpholino, and cyanide functional groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-amino-2-morpholin-4-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c15-10-11-12(16)17-13(19-6-8-20-9-7-19)18-14(11)4-2-1-3-5-14/h1-9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNLWXXTZSTYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(NC(=N2)N3CCOCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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